

BOC-NH-PEG2-propene safety data sheet (SDS) information

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: BOC-NH-PEG2-propene

Cat. No.: B1676993

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In-Depth Technical Guide: BOC-NH-PEG2-propene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety and technical information for **BOC-NH-PEG2-propene**, a bifunctional linker molecule increasingly utilized in the development of targeted therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs).

Chemical Identity and Properties

BOC-NH-PEG2-propene, systematically named tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate, is a molecule featuring a Boc-protected amine, a flexible polyethylene glycol (PEG) spacer, and a terminal propene group. This trifunctional nature makes it a versatile tool in bioconjugation and medicinal chemistry.

Table 1: Chemical and Physical Properties of **BOC-NH-PEG2-propene**

Property	Value	Source
IUPAC Name	tert-butyl N-[2-(2-prop-2-enoxyethoxy)ethyl]carbamate	Internal Compilation
Molecular Formula	C ₁₂ H ₂₃ NO ₄	Internal Compilation
Molecular Weight	245.32 g/mol	Internal Compilation
Appearance	White to off-white solid	General supplier information
Solubility	Soluble in common organic solvents such as Dimethyl Sulfoxide (DMSO) and Tetrahydrofuran (THF). Insoluble in water.[1]	General supplier information
Melting Point	Data not available	
Boiling Point	Data not available	
Density	Data not available	
Vapor Pressure	Data not available	
Flash Point	Data not available	

Note: Quantitative physical property data for **BOC-NH-PEG2-propene** is not readily available in public databases or safety data sheets. The information provided is based on general descriptions from chemical suppliers.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) with detailed toxicological data for **BOC-NH-PEG2-propene** is not publicly available. A summary of the available safety information is presented below. It is imperative to handle this compound in a well-ventilated laboratory setting, wearing appropriate personal protective equipment (PPE).

Table 2: Hazard Identification and Precautionary Measures

Hazard Category	Information	Precautionary Measures
Acute Toxicity (Oral, Dermal, Inhalation)	No data available.	Avoid ingestion, skin contact, and inhalation.
Skin Corrosion/Irritation	No data available. Handle as a potential irritant.	Wear protective gloves and clothing.
Serious Eye Damage/Irritation	No data available. Handle as a potential irritant.	Wear safety glasses with side-shields or goggles.
Respiratory or Skin Sensitization	No data available.	Avoid breathing dust or vapors.
Germ Cell Mutagenicity	No data available.	
Carcinogenicity	No data available.	
Reproductive Toxicity	No data available.	
Specific Target Organ Toxicity	No data available.	

First Aid Measures:

- If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.
- In case of skin contact: Wash off with soap and plenty of water. Consult a physician.
- In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
- If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Handling and Storage:

- Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.
- Storage: Store in a cool, dry, and well-ventilated place. Keep container tightly closed.

Experimental Protocols and Applications

Detailed experimental protocols for the use of **BOC-NH-PEG2-propene** are proprietary to the research and development entities utilizing them. However, based on its structure, its primary application is as a linker in the synthesis of PROTACs.

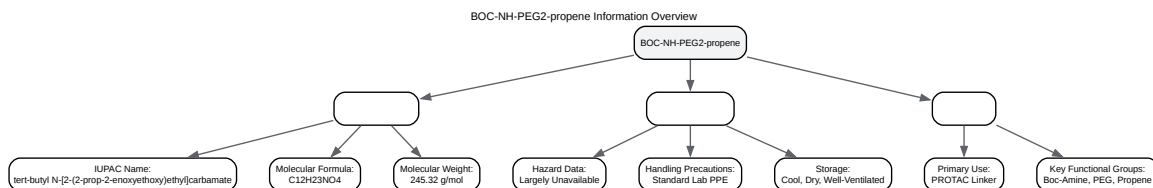
A generalized experimental workflow for the incorporation of **BOC-NH-PEG2-propene** into a PROTAC is outlined below. This process typically involves two key chemical transformations: deprotection of the Boc-protected amine and reaction of the propene group.

Generalized PROTAC Synthesis Workflow:

- **Deprotection of the Boc Group:** The tert-butyloxycarbonyl (Boc) protecting group is removed from the amine, typically under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), to yield a free amine.
- **Coupling to a Warhead:** The newly exposed amine is then coupled to the carboxylic acid of a "warhead" molecule (a ligand that binds to the target protein) using standard peptide coupling reagents (e.g., HATU, HOBt).
- **Functionalization of the Propene Group:** The terminal propene group can be functionalized through various chemical reactions. A common approach is a thiol-ene "click" reaction, where a thiol-containing E3 ligase ligand is added across the double bond, often initiated by UV light or a radical initiator.
- **Purification:** The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.

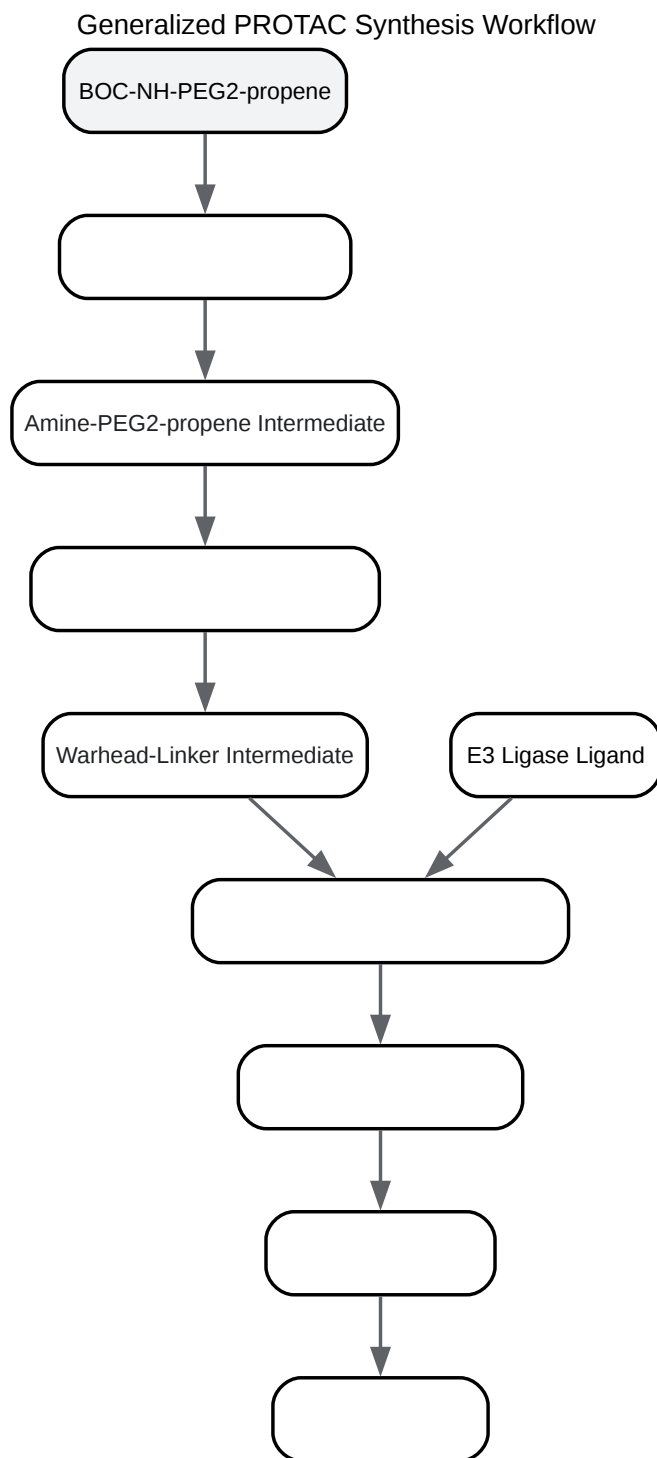
Diagrams

The following diagrams illustrate the logical relationships of the available information and a generalized workflow for the use of **BOC-NH-PEG2-propene** in PROTAC synthesis.



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Caption: Overview of available information for **BOC-NH-PEG2-propene**.



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Caption: Generalized workflow for synthesizing a PROTAC using **BOC-NH-PEG2-propene**.

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety data sheet. All laboratory work should be conducted by qualified individuals with appropriate training and supervision, and after consulting all available safety information and conducting a thorough risk assessment.

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References

- 1. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [BOC-NH-PEG2-propene safety data sheet (SDS) information]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676993#boc-nh-peg2-propene-safety-data-sheet-sds-information]

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